![molecular formula C23H31ClN4O4S2 B2393206 6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216660-14-8](/img/structure/B2393206.png)

6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

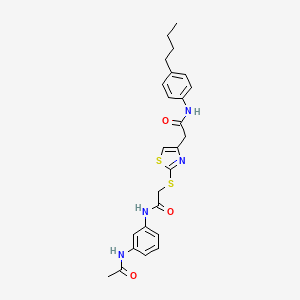

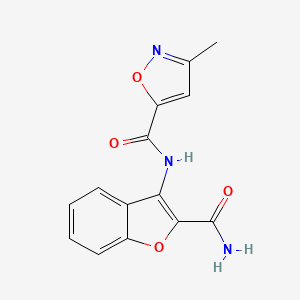

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a benzamido group, a tetrahydrothieno[2,3-c]pyridine ring, and a piperidin-1-ylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. It’s likely that it could undergo reactions typical of amides, sulfonamides, and heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature .Scientific Research Applications

- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and functional groups make it an interesting candidate for inhibiting cancer cell growth or metastasis. Further studies are needed to understand its mechanism of action and efficacy against specific cancer types .

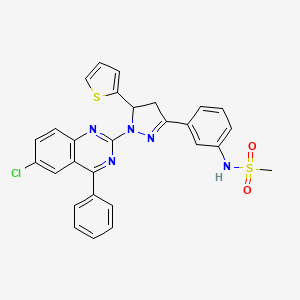

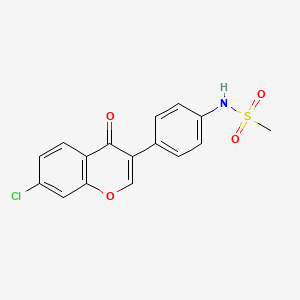

- The compound’s benzamido and piperidine moieties suggest kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant. Investigating its selectivity against specific kinases could provide valuable insights .

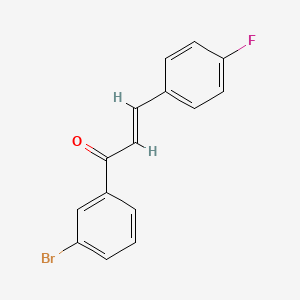

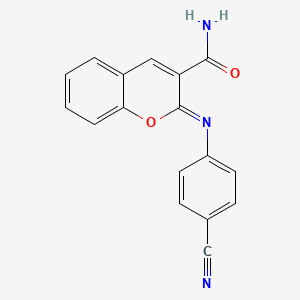

- Some derivatives of this compound have demonstrated anticoagulant properties. For instance, compound 33 (Fig. 36) exhibited strong factor IIa inhibition. Understanding its mode of action and potential clinical applications in preventing thrombosis warrants further exploration .

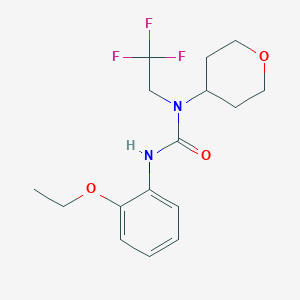

- Given its complex structure, researchers have explored the compound’s potential in treating neurological disorders. Piperidine derivatives often interact with neurotransmitter receptors, making them relevant for conditions like Alzheimer’s disease or epilepsy. Preclinical studies are essential to validate its efficacy .

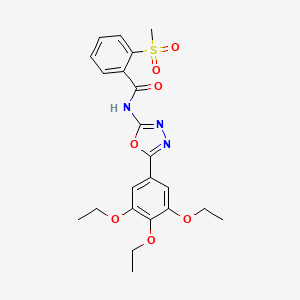

- The presence of the thieno[2,3-c]pyridine ring suggests anti-inflammatory potential. Investigating its effects on inflammatory pathways, cytokines, and immune cells could reveal its therapeutic relevance in conditions like rheumatoid arthritis or inflammatory bowel disease .

- The spiropiperidine motif within the compound is intriguing. Spiro compounds often exhibit unique biological activities. Researchers may explore its potential as a scaffold for designing novel drug candidates, especially in medicinal chemistry and drug discovery .

Anticancer Properties

Kinase Inhibition

Anticoagulant Effects

Neurological Disorders

Anti-Inflammatory Activity

Spiropiperidine Scaffold

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2.ClH/c1-15(2)26-13-10-18-19(14-26)32-23(20(18)21(24)28)25-22(29)16-6-8-17(9-7-16)33(30,31)27-11-4-3-5-12-27;/h6-9,15H,3-5,10-14H2,1-2H3,(H2,24,28)(H,25,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLCHYCARLSVBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)

![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)